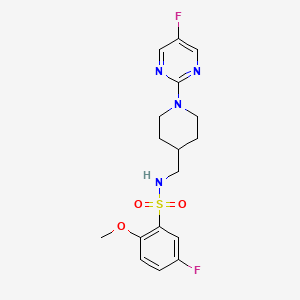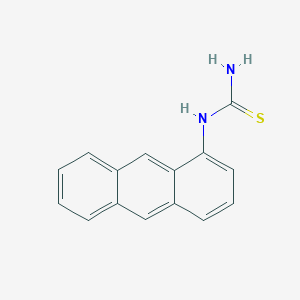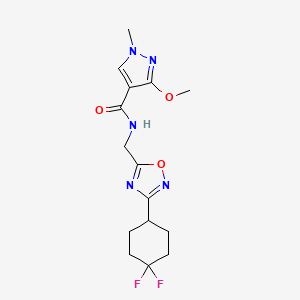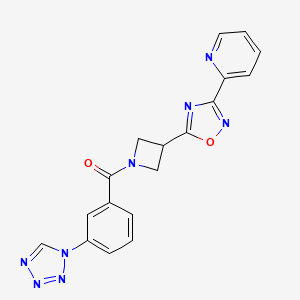
3-((Methylsulfonyl)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Methanesulfonylmethyl)azetidine” is a chemical compound used in laboratory settings and the manufacture of chemical compounds . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The molecular formula of “3-(Methanesulfonylmethyl)azetidine” is C5H12ClNO2S, and its molecular weight is 185.6723 g/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Scientific Research Applications
Synthetic Chemistry and Ring Expansion
3-(Methanesulfonylmethyl)azetidine is used in stereoselective synthetic processes, particularly in the ring expansion of azetidines to produce pyrrolidines. This transformation is facilitated by the conversion of azetidines into methanesulfonyloxymethyl derivatives, which upon heating, undergo stereospecific ring enlargement. This methodology allows for the synthesis of 3-chloro or 3-methanesulfonyloxy pyrrolidines from enantiopure β-amino alcohols, offering a versatile approach for generating functionally diverse pyrrolidines (Couty et al., 2003; Durrat et al., 2008).
Polymerization
The anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine represents a novel approach in polymer science. Initiated by specific anionic initiators at elevated temperatures, this process yields branched polymers. The polymerization is noteworthy for its first-order kinetics with respect to the azetidine compound and highlights the role of methanesulfonyl groups in facilitating chain transfer and branching mechanisms, showcasing a new avenue for synthesizing novel polymeric materials (Reisman et al., 2018).
Drug Discovery and Molecular Synthesis
In drug discovery, 3-(Methanesulfonylmethyl)azetidine is pivotal for the synthesis of 3-aryl-3-sulfanyl azetidines, which are synthesized directly from azetidine-3-ols through mild, iron-catalyzed thiol alkylation. This process, which involves a broad range of thiols and azetidinols, leverages the azetidine carbocation for successful reactions. The resultant azetidine sulfides are considered valuable motifs in the exploration of new chemical space for drug design, demonstrating the compound's significance in the development of potential therapeutic agents (Dubois et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(methylsulfonylmethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWBJQGYZAWWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)
![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)



![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

